![molecular formula C18H18Se2 B14235351 1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene CAS No. 234773-14-9](/img/structure/B14235351.png)
1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene is a unique organic compound characterized by its complex structure, which includes a buta-1,3-diene backbone and selanylmethylene groups attached to benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene typically involves the use of alkylbenzenes as precursors. One-pot protocols under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been reported. This method promotes the oxidative dehydrogenation of alkylbenzenes to olefins, which are then transformed into buta-1,3-dienes via a dehydrogenative C–H homocoupling reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the benzene rings.
Scientific Research Applications
1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of selenium’s known antioxidant properties.
Industry: Possible use in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of selenium atoms in the molecule may play a crucial role in its biological activity, potentially through redox reactions and the modulation of oxidative stress pathways .
Comparison with Similar Compounds
- 1,1’-Buta-1,3-diyne-1,4-diylbis(4-methylbenzene)
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
- 1,4-Diphenyl-1,3-butadiene
Uniqueness: 1,1’-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to similar compounds that lack selenium.
Properties
CAS No. |
234773-14-9 |
|---|---|
Molecular Formula |
C18H18Se2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-benzylselanylbuta-1,3-dienylselanylmethylbenzene |
InChI |
InChI=1S/C18H18Se2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
PWCKBENZMNHMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C=CC=C[Se]CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
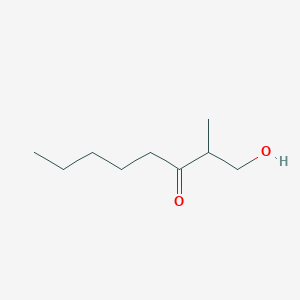
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
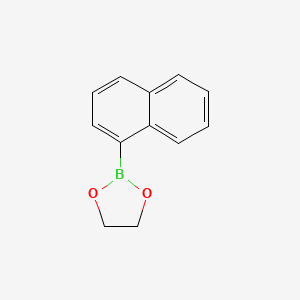
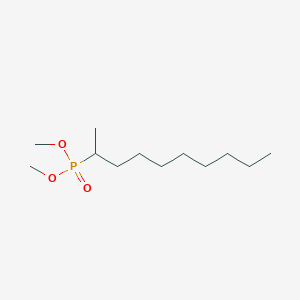
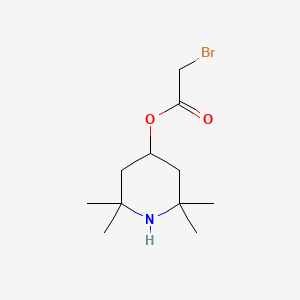
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
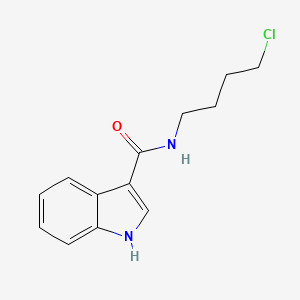
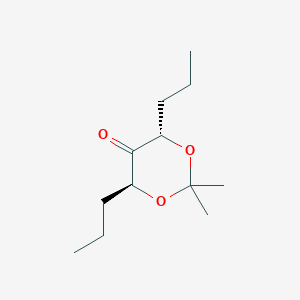
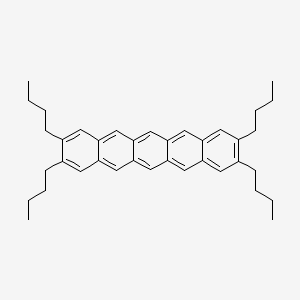
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
